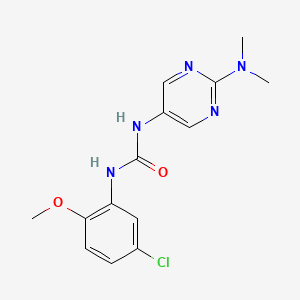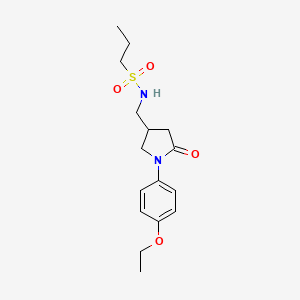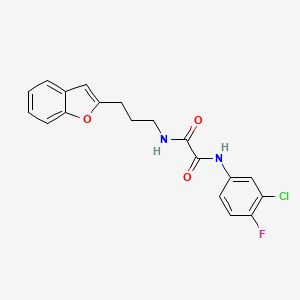![molecular formula C13H16F3NO2 B2931462 [4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine CAS No. 1241910-99-5](/img/structure/B2931462.png)
[4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Efficient Transfer Hydrogenation Reactions
Research demonstrates the synthesis of quinazoline-based ruthenium complexes, starting from commercially available precursors, leading to efficient catalysts for transfer hydrogenation reactions. Such compounds, including those structurally related to [4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine, exhibit high conversions and TOF values in the hydrogenation of acetophenone derivatives, highlighting their potential in catalysis and synthetic organic chemistry (Şemistan Karabuğa et al., 2015).
Photocytotoxic Iron(III) Complexes for Cellular Imaging
Iron(III) complexes synthesized from phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine and related ligands have been explored for their photocytotoxic properties under red light. These complexes show significant potential in cellular imaging and cancer therapy due to their ability to generate reactive oxygen species and induce apoptosis in various cell lines, offering insights into the design of new phototherapeutic agents (Uttara Basu et al., 2014).
Catalytic Applications of Palladacycles
Palladacycles derived from 1-(3-(Pyridin-2-yl)phenyl)methanamine and its derivatives have shown good activity and selectivity in catalytic applications, maintaining the Pd(II) state. This research area contributes to the development of more efficient catalysts for various chemical reactions, underscoring the versatility of compounds related to this compound in catalysis (Gavin W. Roffe et al., 2016).
Antimicrobial Quinoline Derivatives
Derivatives starting from 4-methoxyaniline, through multi-step reactions leading to [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine, have shown moderate to very good antibacterial and antifungal activities. This research underscores the potential of structurally similar compounds in developing new antimicrobial agents, addressing the growing need for novel therapeutics against resistant pathogens (K D Thomas et al., 2010).
Anticancer Activity of Schiff Base Metal Complexes
New palladium and platinum complexes based on Schiff base ligands derived from phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine have been investigated for their anticancer activity. These complexes exhibit selective toxicity towards various cancer cell lines, highlighting their potential as leads for the development of new anticancer drugs (S. Mbugua et al., 2020).
Properties
IUPAC Name |
[4-(oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO2/c14-13(15,16)11-7-9(8-17)1-2-12(11)19-10-3-5-18-6-4-10/h1-2,7,10H,3-6,8,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZYLWJIWNLNKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=C2)CN)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]ethyl]prop-2-enamide](/img/structure/B2931379.png)
![[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B2931381.png)
![1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-4-(3-thienyl)-1H-pyrazol-5-amine](/img/structure/B2931382.png)


![3-(2-Chloropyridin-4-yl)-1-[4-(2-hydroxyethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2931387.png)


![1,4-Bis[2-(phenylmethylene)-hydrazino]-1,4-dioxo-2,3-dihydroxy-butane](/img/structure/B2931394.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-benzyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2931395.png)


![N1-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B2931401.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2931402.png)
